![molecular formula C9H14Cl2N2O B1662648 (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride CAS No. 174740-86-4](/img/structure/B1662648.png)
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications
Novel Ligand for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has been explored as a potential novel ligand for nicotinic receptors. A study conducted by Karimi and Långström (2002) synthesized an analogue of this compound, which demonstrated promising characteristics for this application (Karimi & Långström, 2002).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) investigated derivatives of this compound for their potential as antidepressant and nootropic agents. Their study found specific compounds with significant antidepressant activity and nootropic activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
PET Imaging of Central nAChRs
Doll et al. (1999) explored the use of a fluorine derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This derivative showed promising properties for PET imaging of nAChRs in the brain (Doll et al., 1999).
Pharmacological Probes and Medications
Koren et al. (1998) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine with modifications that showed high affinity for nicotinic acetylcholine receptors. These compounds are of interest as pharmacological probes and potential medications (Koren et al., 1998).
Antimicrobial and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) synthesized analogues of this compound and evaluated their antimicrobial and antitubercular activities. Their study provided insights into designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Aromatic Stabilization Energy Study
Moradi et al. (2012) studied the aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a related compound, using DFT method and NICS analysis. This research contributes to understanding the chemical properties of such compounds (Moradi, Jameh-bozorghi, Mahdiani, & Kadivar, 2012).
Mechanism of Action
Target of Action
A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .
Mode of Action
A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .
Biochemical Pathways
The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .
Pharmacokinetics
It is known that the compound is soluble in water and dmso .
Result of Action
The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.
Action Environment
The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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